N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is substituted with a fluorophenyl group, a phenylethyl group, and a carboxamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Scientific Research Applications
Radioligand Development for Medical Imaging
- Compounds related to N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been explored as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET). These studies aim to develop novel radioligands with high specificity and binding affinity for receptors, providing insights into various neurological and psychiatric conditions (Matarrese et al., 2001).
Antimicrobial Properties
- Research into the antimicrobial properties of related compounds has yielded promising results. For instance, fluoroquinolone-based 4-thiazolidinones have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential of these compounds in combating microbial infections (Patel & Patel, 2010).
Anti-inflammatory and Antitumor Activities
- Certain derivatives have shown significant anti-inflammatory activities, potentially serving as novel therapeutic agents for inflammatory diseases. Additionally, their antitumor properties have been investigated, with some compounds exhibiting potent cytotoxicity against cancer cell lines, thus opening avenues for cancer treatment research (Sultana et al., 2013).
Exploration of Cell Cycle Arrest and Apoptosis Induction
- Studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides, for example, have revealed their ability to induce cell cycle arrest and apoptosis in human bladder carcinoma cells, demonstrating their potential as antitumor agents (Sonego et al., 2019).
Mechanism of Action
Target of Action
N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is an opioid analgesic, being an analogue of fentanyl . The primary targets of this compound are the opioid receptors in the central nervous system .
Mode of Action
This compound interacts with its targets, the opioid receptors, by binding to them and activating them . This activation results in a decrease in the perception of pain .
Biochemical Pathways
The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation and O-methylation . These metabolic reactions affect various biochemical pathways, leading to the compound’s analgesic effects .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is expected to be metabolized primarily through N-dealkylation and hydroxylation . These metabolic processes can impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action include the activation of opioid receptors, leading to a decrease in the perception of pain . This results in the compound’s analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable fluorinated aromatic compound reacts with the quinazoline intermediate.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through Friedel-Crafts alkylation, where the quinazoline intermediate reacts with phenylethyl halides in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinazoline intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a catalyst like iron or aluminum chloride.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c24-17-7-9-18(10-8-17)25-21(28)16-6-11-19-20(14-16)26-23(30)27(22(19)29)13-12-15-4-2-1-3-5-15/h1-5,7-10,16,19-20H,6,11-14H2,(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJCQXTVVGOHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NC3=CC=C(C=C3)F)NC(=O)N(C2=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.